3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Overview
Description
3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Pharmaceuticals: Triazole derivatives are used in the development of antifungal, antiviral, and anticancer drugs.
Industry
Agriculture: These compounds can be used in the formulation of pesticides and herbicides.
Dyes and Pigments: Triazole derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity.
Pathway modulation: The compound can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A well-known antifungal agent with a triazole core.
Voriconazole: Another antifungal agent with a triazole structure.
Uniqueness
3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione is unique due to the presence of two 4-methoxyphenyl groups, which may enhance its biological activity and specificity compared to other triazole derivatives.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)11-20-16(18-19-17(20)23)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRRARMKISZPRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325698 | |
Record name | 3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647597 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
587010-59-1 | |
Record name | 3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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